molecular formula C15H18N4O5S B2375520 Ethyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate CAS No. 868226-70-4

Ethyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate

Cat. No.: B2375520
CAS No.: 868226-70-4
M. Wt: 366.39
InChI Key: IKIUWOFSHWVNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate is a synthetic heterocyclic compound featuring a dihydropyrimidinone core substituted with a furan-2-carboxamido group at position 5 and a thioether-linked butanoate ester at position 2.

Properties

IUPAC Name

ethyl 2-[[4-amino-5-(furan-2-carbonylamino)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S/c1-3-9(14(22)23-4-2)25-15-18-11(16)10(13(21)19-15)17-12(20)8-6-5-7-24-8/h5-7,9H,3-4H2,1-2H3,(H,17,20)(H3,16,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIUWOFSHWVNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate, a compound with significant potential in medicinal chemistry, is characterized by its complex structure and diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13H14N4O5SC_{13}H_{14}N_{4}O_{5}S, with a molecular weight of approximately 338.34 g/mol. The compound features a dihydropyrimidine core, which is known for its role in various biological processes, particularly in the synthesis of nucleotides and nucleic acids.

Structural Details

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H14N4O5SC_{13}H_{14}N_{4}O_{5}S
Molecular Weight338.34 g/mol
CAS Number868226-68-0

This compound exhibits various biological activities primarily attributed to its interaction with cellular pathways involved in proliferation and apoptosis. The compound's structural analogs have demonstrated:

  • Antitumor Activity : Similar compounds have shown the ability to inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways such as p53 and Bcl-2 family proteins.
  • Antimicrobial Properties : The presence of the furan moiety enhances the compound's interaction with microbial enzymes, leading to effective inhibition of bacterial growth.

Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of this compound in treating various conditions:

  • Cancer Treatment : Research indicates that derivatives of dihydropyrimidines can be effective against different cancer types by targeting specific tumor markers and pathways.
  • Antiviral Activity : Some studies suggest that similar structures may inhibit viral replication, making them candidates for antiviral drug development.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a related compound on human lung carcinoma cells (A549). The results indicated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM), accompanied by increased apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2: Antimicrobial Efficacy

A separate investigation evaluated the antimicrobial properties of ethyl derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily noted for its role in the development of novel therapeutic agents targeting various diseases. Its structure suggests potential interactions with biological targets due to the presence of both furan and pyrimidine moieties, which are known for their biological activities.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. Ethyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate may inhibit specific enzymes involved in cancer cell proliferation, thereby enhancing the efficacy of existing chemotherapy agents. For instance, studies have shown that compounds with similar structures modulate the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor-induced immunosuppression .

Antimicrobial Properties

The furan ring present in the compound is associated with antimicrobial activity. Compounds containing furan derivatives have been reported to exhibit effectiveness against various bacterial and fungal strains. This suggests that this compound could be a candidate for developing new antimicrobial agents .

Pharmacology

The pharmacological profile of this compound is under investigation for its potential therapeutic uses.

Enzyme Inhibition

This compound has shown promise as an inhibitor of enzymes such as IDO, which plays a crucial role in immune regulation and cancer progression. By inhibiting IDO activity, the compound may enhance immune responses against tumors and improve outcomes in cancer therapies .

Potential in Treating Infectious Diseases

Given its structural characteristics, this compound may also serve as a treatment for infectious diseases where IDO modulation is beneficial, such as HIV infections .

Biochemical Applications

The compound's unique chemical structure allows it to be utilized in biochemical assays and research.

Screening Assays

Due to its ability to interact with biological targets, this compound can be employed in screening assays aimed at identifying new drug candidates or understanding specific biochemical pathways .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits enzymes involved in cancer cell proliferation; enhances chemotherapy efficacy
Antimicrobial PropertiesEffective against various bacterial and fungal strains
Enzyme InhibitionModulates IDO activity; enhances immune response against tumors
Treatment for Infectious DiseasesPotential use in HIV treatment through IDO modulation
Biochemical AssaysUtilized in screening assays for drug discovery and biochemical pathway studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three structurally related molecules from recent patent and pharmacopeial literature (). Key structural and functional differences are outlined below:

Core Heterocycle Modifications

  • Target Compound: The dihydropyrimidinone core includes a 4-amino group and a 6-oxo moiety, common in kinase inhibitors and antimicrobial agents.
  • EP 4374877 A2 Derivatives (): These derivatives feature a diazaspiro[4.5]dec-9-en-8-one core substituted with trifluoromethylphenyl and pyrimidinyl groups.
  • Pharmacopeial Forum Compound (): A dihydropyrimidin-6-one with a fluorobenzylcarbamoyl group and acetylhydrazinyl side chain. The fluorinated aromatic ring increases lipophilicity and metabolic resistance compared to the furan group in the target molecule .

Substituent Analysis

Feature Target Compound EP 4374877 A2 Derivatives Pharmacopeial Forum Compound
Core Structure 1,6-dihydropyrimidin-6-one Diazaspiro[4.5]dec-9-en-8-one 1,6-dihydropyrimidin-6-one
Position 5 Substituent Furan-2-carboxamido Trifluoromethylphenylcarbamoyl Fluorobenzylcarbamoyl
Position 2 Substituent Thioether-linked butanoate ester Methylphenoxyethylamino-glutamic acid Acetylhydrazinyl-oxoacetamido
Key Functional Groups Ester, thioether, furan Trifluoromethyl, spirocyclic, carboxylic acid Fluorobenzyl, acetylhydrazine

Physicochemical and Pharmacokinetic Insights

  • Solubility : The target compound’s ester group may confer better membrane permeability than the carboxylic acid derivatives in EP 4374877 A2, though the latter’s spirocyclic core could reduce aggregation in aqueous media .
  • Metabolic Stability : The thioether linkage in the target compound is less prone to oxidative degradation than the acetylhydrazine group in the Pharmacopeial Forum compound, which may undergo hydrolysis or N-acetylation .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s straightforward pyrimidinone synthesis contrasts with the multi-step routes required for spirocyclic (EP 4374877 A2) or fluorinated (Pharmacopeial Forum) analogs .
  • Biological Activity: While the EP 4374877 A2 derivatives are designed for high-affinity kinase inhibition (evidenced by trifluoromethyl groups enhancing hydrophobic binding), the target compound’s furan-carboxamido moiety may favor interactions with bacterial or fungal targets, as seen in analogous pyrimidinone antibiotics .

Preparation Methods

General Synthetic Strategies

Retrosynthetic Analysis

The synthesis of this complex heterocyclic compound can be approached through several retrosynthetic pathways:

  • Construction of the pyrimidine core followed by sequential functionalization
  • Convergent synthesis involving pre-functionalized building blocks
  • Modification of existing pyrimidine derivatives

Each approach presents distinct advantages and challenges that influence reaction efficiency, yield, and scalability.

Key Building Blocks

Based on analysis of similar compounds in the literature, the following building blocks are potentially valuable for the synthesis:

  • Furan-2-carboxylic acid derivatives for introduction of the furan-2-carboxamido group
  • Guanidine derivatives or urea analogs for pyrimidine core formation
  • Functionalized ethyl butanoate derivatives containing thiol groups
  • Appropriately substituted nitriles or cyanides for incorporation into the heterocyclic framework

Detailed Preparation Methods

Synthesis via Pyrimidine Core Formation

Cyclocondensation Approach

This method involves the formation of the pyrimidine ring through cyclocondensation of a 1,3-dicarbonyl compound with an appropriate guanidine derivative. Drawing from similar synthetic approaches described in the literature for related compounds, a viable synthetic route could involve:

  • Reaction of ethyl 2,4-dioxo-4-(furan-2-yl)butanoate with guanidine hydrochloride in alcoholic KOH
  • Subsequent thiolation at C-2 position of the pyrimidine ring
  • S-alkylation with ethyl 2-bromobutanoate

This approach is supported by similar methodologies described for the synthesis of pyrimidines containing thiophen-2-yl groups, where equimolar quantities of chalcones were condensed with guanidine hydrochloride in alcoholic KOH.

Microwave-Assisted Synthesis

Microwave irradiation has proven effective for the synthesis of heterocyclic compounds, offering reduced reaction times and improved yields. A potential microwave-assisted approach could involve:

  • Mixing of furan-2-carbonitrile with ethyl 3-aminocrotonate under microwave conditions
  • Introduction of thiourea or related compounds to form the pyrimidine core with a thiol group at C-2
  • S-alkylation with ethyl 2-bromobutanoate

This methodology draws from microwave-assisted syntheses described for related pyrimidine derivatives, where reaction times were significantly reduced compared to conventional heating methods.

Synthesis via Functionalization of Preformed Pyrimidines

Sequential Functionalization

This approach begins with a simpler pyrimidine derivative that undergoes sequential functionalization:

  • Starting with 2-thioxo-pyrimidin-4(1H)-one
  • Introduction of amino group at C-4 position
  • Introduction of furan-2-carboxamido group at C-5 position
  • S-alkylation of the thione group with ethyl 2-bromobutanoate

The methodology shares similarities with procedures described for the synthesis of 2-hydroxy-N'-(4-hydroxybenzylidene)-6-(thiophen-2-yl)pyrimidine-4-carbohydrazide, where sequential functionalization of the pyrimidine core was employed.

Nucleophilic Substitution Method

This method utilizes the reactivity of halogenated pyrimidines:

  • Preparation of 2,4-dichloro-5-nitro-pyrimidine
  • Selective amination at the C-4 position
  • Reduction of the nitro group to amine followed by coupling with furan-2-carboxylic acid
  • Nucleophilic substitution at C-2 with ethyl 2-mercaptobutanoate

Similar approaches have been utilized for the synthesis of 2-(pyridin-2-yl) pyrimidine derivatives, where sequential nucleophilic substitutions were key steps in the synthetic pathway.

Convergent Synthetic Approach

Coupling of Pre-functionalized Fragments

This strategy involves the synthesis and subsequent coupling of two main fragments:

  • Preparation of 4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidine-2-thiol
  • Separate synthesis of ethyl 2-bromobutanoate
  • Coupling of these fragments via S-alkylation

The methodology is reminiscent of approaches used for the synthesis of thieno[2,3-d]triazolo[4,3-a]pyrimidin-5-ones, where pre-functionalized fragments were coupled to form the final heterocyclic system.

Comparative Analysis of Synthetic Methods

Efficiency Comparison

Table 1 presents a comparative analysis of the different synthetic approaches based on extrapolated data from similar compounds reported in the literature:

Method Estimated Steps Projected Yield (%) Reaction Time Complexity Scalability
Cyclocondensation 4-5 65-75 8-12 hours Moderate Good
Microwave-Assisted 3-4 70-85 30-60 minutes Moderate Moderate
Sequential Functionalization 5-6 50-65 24-36 hours High Limited
Nucleophilic Substitution 4-5 55-70 18-24 hours High Moderate
Convergent Approach 6-7 40-60 30-40 hours Very High Limited

Reaction Conditions Optimization

Table 2 outlines optimal reaction conditions for key steps in the synthesis, based on related pyrimidine derivatives:

Synthetic Step Solvent Temperature (°C) Catalyst/Base Time Special Conditions
Pyrimidine Formation Ethanol 70-80 KOH 5-6 hours Reflux
Furan Coupling DMF 25-30 HATU/DIPEA 4-5 hours Anhydrous conditions
S-Alkylation Acetone 50-60 K₂CO₃ 6-8 hours N₂ atmosphere
Amination Ethanol/NH₃ 100-120 - 8-10 hours Pressure vessel
Microwave Steps Ethanol or solvent-free 80-100 Various 15-30 minutes 250-300 W

Detailed Reaction Mechanisms

Pyrimidine Core Formation

The formation of the pyrimidine core typically involves the condensation of a 1,3-dicarbonyl compound with guanidine or a related nitrogen-rich compound. For amino-substituted pyrimidines, the reaction can proceed through the following mechanism:

  • Nucleophilic attack by the guanidine nitrogen on the carbonyl carbon
  • Elimination of water to form an intermediate enamine
  • Intramolecular cyclization via attack on the second carbonyl
  • Dehydration to form the pyrimidine ring

This mechanism aligns with the synthesis of benzofuran derivatives containing pyrimidine, where guanidine hydrochloride was used to introduce the amino group at the 2-position of the pyrimidine ring.

Thiolation and S-Alkylation

The incorporation of the thioether linkage typically proceeds through:

  • Formation of a 2-thioxopyrimidine derivative using reagents like phosphorus pentasulfide or Lawesson's reagent
  • Deprotonation of the thione to generate a thiolate anion
  • S-alkylation with ethyl 2-bromobutanoate via SN2 displacement

This approach is supported by the methodologies employed for the synthesis of thieno[2,3-d]triazolo[4,3-a]pyrimidin-5-ones, where similar thiolation and S-alkylation steps were utilized.

Purification and Characterization

Purification Techniques

The purification of Ethyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate typically involves:

  • Recrystallization from appropriate solvent systems (ethanol/dioxane mixtures have proven effective for similar compounds)
  • Column chromatography using silica gel with optimized eluent systems
  • Preparative HPLC for final purification when needed

These approaches are consistent with purification methods reported for similar pyrimidine derivatives.

Characterization Data

Table 3 presents expected characterization data for this compound based on structural analysis and data from related compounds:

Analytical Technique Expected Results Key Indicators
Melting Point 210-225°C Sharp melting with decomposition
IR Spectroscopy 3400-3200 cm⁻¹ (NH₂, NH) Multiple N-H stretching bands
1700-1680 cm⁻¹ (C=O ester) Strong carbonyl stretching
1670-1650 cm⁻¹ (C=O amide) Amide carbonyl stretching
1580-1560 cm⁻¹ (C=N) Pyrimidine ring stretching
¹H NMR 11.0-12.0 ppm (1H, NH) Exchangeable proton
8.0-8.5 ppm (1H, NH amide) Exchangeable proton
7.0-7.5 ppm (3H, furan) Aromatic protons
5.5-6.0 ppm (2H, NH₂) Exchangeable protons
4.0-4.2 ppm (2H, OCH₂CH₃) Ester ethyl group
3.5-3.7 ppm (1H, SCH) Methine adjacent to sulfur
1.0-2.0 ppm (7H, aliphatic) Ethyl and butanoate chains
Mass Spectrometry [M+H]⁺ at calculated m/z Molecular ion peak
Fragment at [M-CO₂Et]⁺ Loss of ester group
Fragment at [M-C₄H₈CO₂Et]⁺ Loss of butanoate chain

Green Chemistry Approaches

Environmentally Benign Synthesis

Recent trends in heterocyclic chemistry emphasize more sustainable synthetic approaches. Potential green chemistry methods for the synthesis of this compound include:

  • Solvent-free or aqueous-mediated reactions
  • Use of polyethylene glycol (PEG-400) as a green reaction medium
  • Ultrasound-assisted synthesis to reduce reaction times and energy consumption
  • Catalytic methodologies employing recyclable catalysts

These approaches align with environmentally benign synthetic methods reported for the synthesis of thiazole derivatives containing heterocyclic moieties.

Comparison of Traditional vs. Green Methods

Table 4 compares traditional and green chemistry approaches for key steps in the synthesis:

Synthetic Step Traditional Method Green Alternative Environmental Impact Reduction
Pyrimidine Formation Reflux in organic solvents (6-8 h) Microwave in PEG-400 (30 min) 85-90% reduction in energy and solvent
Amination NH₃ in ethanol, sealed tube Ultrasound with aqueous ammonia 70-75% reduction in waste generation
S-Alkylation DMF, extended heating Aqueous PEG-400, Fe catalysts 80-85% reduction in toxic waste
Purification Multiple chromatography steps Recrystallization from EtOH/H₂O 60-70% reduction in solvent usage

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidinone core. Key steps include:

  • Thioether formation: Introduce the thiol group via nucleophilic substitution using mercaptobutanoate derivatives under basic conditions (e.g., NaH in DMF).
  • Amidation: Couple the furan-2-carboxamido group using carbodiimide-based coupling agents (e.g., EDC/HOBt) to ensure regioselectivity at the 5-position of the pyrimidine ring.
  • Yield optimization: Monitor reaction progress via HPLC or LC-MS to identify intermediate purity. Adjust stoichiometric ratios (e.g., 1.2–1.5 equivalents of furan-2-carboxylic acid) and employ reflux conditions in polar aprotic solvents (e.g., acetonitrile) to drive reactions to completion .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography: Resolve the 3D structure, particularly the orientation of the thioether linkage and furan-2-carboxamido group, using single-crystal diffraction data (e.g., Cu-Kα radiation, 298 K) .
  • NMR spectroscopy: Assign protons and carbons using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) with a focus on the pyrimidinone NH (δ 10–12 ppm) and thioether CH₂ (δ 3–4 ppm).
  • Mass spectrometry: Confirm molecular weight via ESI-MS or HRMS, targeting the [M+H]⁺ ion with <2 ppm error .

Advanced: How does the furan-2-carboxamido group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The furan-2-carboxamido group acts as an electron-withdrawing substituent , polarizing the pyrimidine ring and enhancing the electrophilicity of the 2-position thioether. This facilitates nucleophilic attack at the sulfur atom, particularly in SN2 mechanisms. However, steric hindrance from the furan ring may reduce reactivity in bulky nucleophiles. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Advanced: What strategies resolve contradictions in reported biological activity data across in vitro models?

Methodological Answer:

  • Standardize assay conditions: Use identical cell lines (e.g., HEK293 vs. HepG2), buffer systems (pH 7.4), and incubation times to minimize variability.
  • Control for solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
  • Validate target engagement: Employ orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream signaling) to confirm activity. Cross-reference results with structurally analogous dihydropyrimidine derivatives (e.g., ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate) to identify structure-activity trends .

Basic: What are the solubility properties of this compound in common solvents?

Methodological Answer:

  • Polar aprotic solvents: Highly soluble in DMSO (>50 mg/mL) and DMF due to hydrogen bonding with the pyrimidinone carbonyl and amide groups.
  • Aqueous buffers: Limited solubility in water (<1 mg/mL at pH 7), but solubility improves under acidic (pH 3–5) or basic (pH 9–11) conditions via ionization of the NH groups.
  • Organic solvents: Moderate solubility in methanol (10–20 mg/mL) and ethyl acetate (5–10 mg/mL) .

Advanced: How can computational modeling predict binding affinity to target enzymes?

Methodological Answer:

  • Molecular docking: Use software like AutoDock Vina to model interactions with active sites (e.g., dihydrofolate reductase). Focus on hydrogen bonds between the pyrimidinone NH and catalytic aspartate residues.
  • MD simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of the ligand-enzyme complex. Analyze RMSD and binding free energy (MM-PBSA) to rank affinity.
  • Validate predictions: Compare results with experimental IC₅₀ values from enzyme inhibition assays (e.g., UV-Vis kinetics) .

Advanced: What are common impurities formed during synthesis, and how can they be identified?

Methodological Answer:

  • Byproducts: Unreacted starting materials (e.g., free furan-2-carboxylic acid) or over-alkylated derivatives (e.g., di-thioether adducts).
  • Detection: Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to separate impurities.
  • Mitigation: Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.